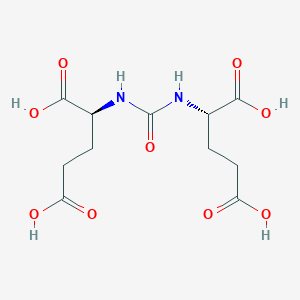
2,5-dichloro-N-(2-hydroxypropyl)-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dichloro-N-(2-hydroxypropyl)-4-methoxybenzenesulfonamide (DHMBS) is a chemical compound that has been widely used in scientific research for its unique properties. This compound has been synthesized using various methods and has been used in numerous studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications.
Wirkmechanismus
2,5-dichloro-N-(2-hydroxypropyl)-4-methoxybenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase enzymes by binding to the active site of the enzyme. This inhibition leads to a decrease in the production of bicarbonate ions, which are important in regulating the pH of bodily fluids. This compound has also been shown to inhibit the activity of other enzymes such as urease and acetylcholinesterase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of bicarbonate ions, which can lead to a decrease in the pH of bodily fluids. This compound has also been shown to decrease the activity of enzymes such as urease and acetylcholinesterase, which are important in various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-dichloro-N-(2-hydroxypropyl)-4-methoxybenzenesulfonamide has several advantages for lab experiments, including its unique properties and ability to interact with various biomolecules. However, this compound also has limitations, including its potential toxicity and limited solubility in certain solvents.
Zukünftige Richtungen
There are several future directions for research involving 2,5-dichloro-N-(2-hydroxypropyl)-4-methoxybenzenesulfonamide. One potential direction is investigating the use of this compound as a potential therapeutic agent for various diseases such as cancer and Alzheimer's disease. Another potential direction is investigating the interaction of this compound with other biomolecules such as lipids and carbohydrates. Additionally, further research is needed to investigate the potential toxicity and safety of this compound for use in humans.
In conclusion, this compound is a chemical compound that has been widely used in scientific research for its unique properties. It has been synthesized using various methods and has been used to investigate its mechanism of action, biochemical and physiological effects, and potential applications. This compound has several advantages for lab experiments, including its ability to interact with various biomolecules, but also has limitations such as potential toxicity. There are several future directions for research involving this compound, including investigating its potential therapeutic applications and interaction with other biomolecules.
Synthesemethoden
2,5-dichloro-N-(2-hydroxypropyl)-4-methoxybenzenesulfonamide can be synthesized using various methods, including the reaction of 2,5-dichloro-4-methoxybenzenesulfonyl chloride with 2-hydroxypropylamine. The resulting product is then purified using various techniques such as recrystallization or column chromatography. Other methods of synthesis include the reaction of 2,5-dichloro-4-methoxybenzenesulfonamide with propylene oxide.
Wissenschaftliche Forschungsanwendungen
2,5-dichloro-N-(2-hydroxypropyl)-4-methoxybenzenesulfonamide has been widely used in scientific research for its unique properties. It has been used as a probe to investigate the role of sulfonamide derivatives in biological systems. This compound has been used to study the interaction of sulfonamide derivatives with carbonic anhydrase enzymes, which are important in regulating the pH of bodily fluids. This compound has also been used to study the interaction of sulfonamide derivatives with other biomolecules such as proteins and nucleic acids.
Eigenschaften
IUPAC Name |
2,5-dichloro-N-(2-hydroxypropyl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO4S/c1-6(14)5-13-18(15,16)10-4-7(11)9(17-2)3-8(10)12/h3-4,6,13-14H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWMQNPKUIZAFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=C(C=C(C(=C1)Cl)OC)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline](/img/structure/B2822832.png)


![2-[1-(furan-3-carbonyl)piperidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2822839.png)


![2-[1-(4-methoxyphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2822842.png)






